molecular formula C20H17NO3 B312171 Ethyl 2-(1-naphthoylamino)benzoate

Ethyl 2-(1-naphthoylamino)benzoate

Cat. No.: B312171
M. Wt: 319.4 g/mol
InChI Key: ZJQLWSCBBATMQT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-naphthoylamino)benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the ortho-position (C2) with a 1-naphthoylamino group. This compound combines a rigid naphthalene moiety with an ester functional group, making it structurally distinct from simpler alkyl benzoates. Its synthesis likely involves coupling reactions between ethyl 2-aminobenzoate and 1-naphthoyl chloride, followed by crystallization and purification.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-(naphthalene-1-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO3/c1-2-24-20(23)17-11-5-6-13-18(17)21-19(22)16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H,21,22)

InChI Key

ZJQLWSCBBATMQT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest analogs include ethyl benzoate derivatives with substituents at varying positions and functionalities (Table 1). Key structural differences influence reactivity, solubility, and intermolecular interactions:

Compound Name Substituent Position Functional Group Molecular Weight (g/mol) Key Structural Feature
Ethyl 2-(1-naphthoylamino)benzoate C2 1-Naphthoylamino ~323.35 Bulky aromatic substituent
Ethyl 4-(dimethylamino)benzoate C4 Dimethylamino ~207.26 Electron-donating amino group
I-6501 (Ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) C4 Thioether-linked isoxazole ~406.54 Flexible aliphatic chain with heterocycle
Ethyl O-(dimethylamino)benzoate Ortho (C2) Dimethylamino ~207.26 Sterically hindered amino group

Key Observations :

  • Bulkiness: The 1-naphthoylamino group’s planar, aromatic structure may enhance π-π stacking in solid-state packing, as observed in naphthalene-containing crystals . This contrasts with aliphatic substituents in I-6501, which likely improve solubility in nonpolar solvents .

Physicochemical and Reactivity Profiles

Solubility and Polarity
  • This compound: Expected to exhibit low solubility in polar solvents (e.g., water) due to its bulky aromatic group. Higher solubility in dichloromethane or toluene is probable .
  • Ethyl 4-(dimethylamino)benzoate: Demonstrates moderate polarity, with solubility enhanced by the electron-rich dimethylamino group. Used in resin cements for its balance of reactivity and solubility .
  • I-6501 : The thioether and isoxazole moieties likely increase lipophilicity, favoring organic phase partitioning .
Reactivity
  • Ester Hydrolysis: The ortho-naphthoylamino group may sterically protect the ester linkage, slowing hydrolysis compared to unsubstituted ethyl benzoates .
  • Photopolymerization: Unlike Ethyl 4-(dimethylamino)benzoate, which acts as a co-initiator in resins, the naphthoylamino group’s electron-withdrawing nature might reduce photoreactivity .

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